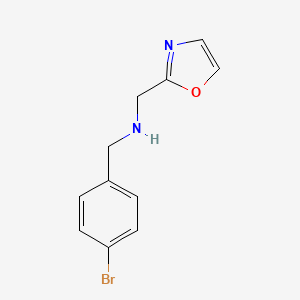

N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine

Descripción

N-(4-Bromobenzyl)-1-(oxazol-2-yl)methanamine is a heterocyclic amine featuring a 4-bromobenzyl group linked to a methanamine backbone substituted with an oxazol-2-yl moiety. Potential applications may include catalysis, materials science, or pharmaceutical intermediates, though explicit biological data for this compound remain unreported.

Propiedades

Número CAS |

1398504-17-0 |

|---|---|

Fórmula molecular |

C11H11BrN2O |

Peso molecular |

267.12 g/mol |

Nombre IUPAC |

1-(4-bromophenyl)-N-(1,3-oxazol-2-ylmethyl)methanamine |

InChI |

InChI=1S/C11H11BrN2O/c12-10-3-1-9(2-4-10)7-13-8-11-14-5-6-15-11/h1-6,13H,7-8H2 |

Clave InChI |

OOYHQPUGFZBBDL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CNCC2=NC=CO2)Br |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(4-Bromobencilo)-1-(oxazol-2-IL)metanamina típicamente involucra la reacción de cloruro de 4-bromobencilo con oxazol-2-ylmethanamina en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o tetrahidrofurano, con una base como trietilamina o hidróxido de sodio para facilitar la reacción de sustitución nucleofílica.

Métodos de producción industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el producto deseado con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

N-(4-Bromobencilo)-1-(oxazol-2-IL)metanamina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo bromobencilo en un grupo bencilo u otras formas reducidas.

Sustitución: El átomo de bromo en el grupo bromobencilo se puede sustituir con otros nucleófilos, como aminas, tioles o alcóxidos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.

Reducción: Los agentes reductores como hidruro de litio y aluminio, borohidruro de sodio e hidrogenación catalítica se utilizan a menudo.

Sustitución: Las reacciones de sustitución nucleofílica típicamente involucran reactivos como azida de sodio, tiolato de sodio o sales de alcóxido.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos o cetonas, la reducción puede producir derivados de bencilo y la sustitución puede resultar en varios compuestos de bencilo sustituidos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Biological Activity:

Research indicates that N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine exhibits promising antimicrobial properties against Gram-positive bacteria. Compounds with similar structures have shown potential as antimicrobial agents, suggesting that this compound may also serve as a lead structure for developing novel antibiotics. The presence of the oxazole ring is believed to enhance its bioactivity by facilitating interactions with biological targets such as enzymes or receptors.

Structure-Activity Relationship Studies:

Studies have highlighted the significance of substituents on the benzyl group in influencing the compound's biological activity. For instance, variations in halogen substitution can affect binding properties and overall reactivity, which are crucial for optimizing drug design. Comparative analysis with related compounds reveals how structural modifications can lead to different therapeutic outcomes.

Synthesis and Characterization

The synthesis of N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine typically involves several steps that require specific reagents and conditions to optimize yield and purity. Common synthetic routes include:

- Starting Materials: The synthesis often begins with readily available benzyl bromides and oxazole derivatives.

- Reagents: Common reagents include bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane.

- Characterization Techniques: The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Potential Therapeutic Applications

Antimicrobial Agents:

Given its structural features, N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine is being investigated for its potential as an antimicrobial agent. Its efficacy against various bacterial strains could be further explored through in vitro studies to assess its minimum inhibitory concentration (MIC) and mechanism of action .

Anticancer Activity:

Compounds with similar oxazole structures have been evaluated for anticancer properties. Preliminary studies suggest that N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine could exhibit antiproliferative effects against cancer cell lines, warranting further investigation into its potential as a chemotherapeutic agent .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds, providing insights into their biological activities:

- Antimicrobial Studies: Research has demonstrated the effectiveness of oxazole derivatives against resistant bacterial strains, indicating that modifications like those found in N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine could enhance therapeutic efficacy .

- Molecular Docking Studies: Computational studies have been employed to predict the binding affinities of this compound to various biological targets, which is essential for understanding its mechanism of action and guiding future drug design efforts .

Mecanismo De Acción

El mecanismo de acción de N-(4-Bromobencilo)-1-(oxazol-2-IL)metanamina implica su interacción con objetivos moleculares y vías específicos. El grupo bromobencilo puede interactuar con varias enzimas y receptores, modulando su actividad. La parte oxazolylmethanamina también puede participar en enlaces de hidrógeno y otras interacciones, influyendo en la actividad biológica general del compuesto.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of N-(4-Bromobenzyl)-1-(oxazol-2-yl)methanamine and Analogues

Key Observations:

Substituent Effects: The oxazol-2-yl group in the target compound distinguishes it from imidazole-containing analogues (e.g., ), which exhibit higher basicity due to the imidazole’s NH group. Oxazole’s electron-deficient nature may favor π-π stacking in drug design. However, the addition of a trifluoromethyl group (as in ) introduces strong electron-withdrawing effects, improving metabolic stability.

Molecular Weight and Stability :

- Silylated derivatives (e.g., ) exhibit higher molecular weights (~330 Da) due to bulky trimethylsilyl groups, which may improve thermal stability but reduce solubility.

- The ferrocene -containing compound () is significantly larger and redox-active, suggesting applications in catalysis or anticancer therapies.

The methoxyphenyl analogue () may serve as a precursor for fluorescent probes due to its electron-donating methoxy group.

Actividad Biológica

N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine is CHBrNO, with a molecular weight of approximately 256.11 g/mol. The compound features a bromobenzyl group and an oxazole ring, which are critical for its biological activity. The presence of the bromine atom enhances reactivity, potentially increasing interactions with biological targets.

Antimicrobial Properties

Research indicates that N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine exhibits promising antimicrobial activity. Compounds with similar structures have shown effectiveness against Gram-positive bacteria, suggesting that this compound may serve as a lead in developing novel antimicrobial agents.

Table 1: Comparative Antimicrobial Activity

| Compound Name | Activity Against Gram-Positive Bacteria | MIC (µg/mL) |

|---|---|---|

| N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine | Yes | TBD |

| N-(2-Bromobenzyl)-1-(oxazol-2-YL)methanamine | Yes | TBD |

| N-(phenethyl)-1-(oxazol-2-YL)methanamine | No | - |

Note: MIC values for N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine are yet to be determined (TBD) in current studies.

The mechanism of action for N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine likely involves its interaction with specific enzymes or receptors within microbial cells. The oxazole ring may facilitate binding to these biological targets, influencing their activity and leading to antimicrobial effects.

Study on Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of various oxazole derivatives, including N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine, was evaluated. The results indicated that compounds with halogen substitutions exhibited enhanced activity against resistant strains of bacteria. This suggests that the bromine atom plays a crucial role in increasing the compound's binding affinity to bacterial targets .

Toxicity Assessment

Toxicity studies have been conducted using mammalian cell lines to assess the safety profile of this compound. Preliminary findings indicate that concentrations below 50 µg/mL do not exhibit significant cytotoxic effects, making it a candidate for further development in therapeutic applications .

Future Directions

Further research is required to fully elucidate the biological mechanisms underlying the activity of N-(4-Bromobenzyl)-1-(oxazol-2-YL)methanamine. Potential areas for exploration include:

- In Vivo Studies : Testing the compound in animal models to assess efficacy and safety.

- Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity.

- Combination Therapies : Evaluating the effectiveness of this compound in combination with other antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.